2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid
Description
2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid is a synthetic azo compound characterized by a naphthalene backbone linked via an azo (-N=N- ) group to a benzenesulphonic acid derivative. Its molecular structure includes a 4-hydroxynaphthyl group, two nitro (-NO₂) substituents at the 3- and 5-positions of the benzene ring, and a sulphonic acid (-SO₃H) group, which enhances water solubility. The compound is registered under CAS number 82799-40-4 and was first documented in regulatory databases on 31 May 2018 . Azo compounds of this class are typically used as dyes or intermediates in industrial processes due to their intense coloration and stability, though specific applications for this compound require further study.
Properties
CAS No. |
31748-47-7 |
|---|---|
Molecular Formula |
C16H10N4O8S |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[(4-hydroxynaphthalen-1-yl)diazenyl]-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H10N4O8S/c21-14-6-5-12(10-3-1-2-4-11(10)14)17-18-16-13(20(24)25)7-9(19(22)23)8-15(16)29(26,27)28/h1-8,21H,(H,26,27,28) |
InChI Key |
CAPWUCGVRLIQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=C(C=C3S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of benzenesulfonic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the diazotization of 4-hydroxy-1-naphthylamine, which is then coupled with the nitrated benzenesulfonic acid under acidic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time during the diazotization and coupling steps.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Hydroxy-1-naphthyl)azo]-3,5-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in analytical chemistry, the azo group can form complexes with metal ions, which can be detected through colorimetric methods.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and regulatory differences between 2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid and analogous azo compounds identified in the evidence:
Key Observations:
Functional Group Diversity: The target compound’s sulphonic acid group distinguishes it from amide- or alkyl-substituted analogs, likely granting superior aqueous solubility compared to hydrophobic variants like 2-[(4-dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol . Nitro groups in the target compound and its chloro-nitrophenyl analogs contribute to electron-withdrawing effects, stabilizing the azo chromophore and enhancing lightfastness.
Registration Trends :
All listed compounds share a registration date of 31 May 2018 , suggesting synchronized regulatory review or industrial synthesis timelines .
Potential Applications: Compounds with sulphonic acid groups (e.g., the target) are suited for textile dyeing or ink formulations due to solubility. Amide-containing analogs (e.g., 26505-12-4) may find use in polymer or pharmaceutical intermediates, leveraging their stability and hydrogen-bonding capacity.
Research Findings and Data Gaps
Stability and Reactivity:
- The sulphonated benzene ring in the target compound likely increases resistance to photodegradation compared to non-sulphonated azo dyes.
- Nitro groups may render the compound more acidic and reactive toward nucleophilic substitution, a trait absent in amide-based analogs.
Toxicity and Environmental Impact:
The presence of sulphonic acid may reduce bioaccumulation risks compared to lipophilic analogs like 23642-66-2 .
Data Limitations:
- Evidence lacks spectroscopic, thermodynamic, or toxicity data.
- Industrial applications remain speculative without performance studies.
Biological Activity
2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid, commonly referred to as a naphthylazo compound, is a synthetic organic dye characterized by its azo group and sulfonic acid functionality. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Understanding its biological activity is crucial for both industrial applications and health-related research.
- Molecular Formula : C16H10N4O8S
- Molar Mass : 418.34 g/mol
- CAS Number : 31748-47-7
- Synonyms : 2-(4-hydroxy-naphthylazo)-3,5-dinitro-benzenesulfonic acid
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the hydroxyl group, azo linkage, and dinitro substituents contribute to its reactivity and potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of naphthylazo compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 10-20 µg/ml for these pathogens .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
| Compound C | Candida albicans | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of naphthylazo compounds has been explored in various studies. For instance, certain derivatives have demonstrated significant inhibition of edema in animal models, suggesting that they may modulate inflammatory pathways effectively. In a carrageenan-induced rat paw edema test, compounds structurally similar to 2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid exhibited notable anti-inflammatory effects .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in PubMed highlighted the antimicrobial efficacy of naphthylazo derivatives against common pathogens. Compounds were tested in vitro with results indicating strong antibacterial activity correlated with the presence of the azo group . -
Inflammation Model :
In another study focusing on inflammation, researchers evaluated the anti-inflammatory effects of naphthylazo compounds using the carrageenan-induced paw edema model. The results showed a dose-dependent reduction in edema, indicating potential therapeutic applications for inflammatory diseases .
The biological activities of 2-((4-Hydroxy-1-naphthyl)azo)-3,5-dinitrobenzenesulphonic acid are believed to stem from its ability to interact with cellular targets:
- Antimicrobial Mechanism : The nitro groups may contribute to reactive oxygen species (ROS) generation upon reduction within microbial cells, leading to cellular damage.
- Anti-inflammatory Mechanism : The hydroxyl group can participate in hydrogen bonding with inflammatory mediators or enzymes involved in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
